
Acetic acid;5-methyl-2-prop-2-enylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;5-methyl-2-prop-2-enylphenol is a compound that combines the properties of acetic acid and a phenolic structure with a methyl and prop-2-enyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methyl-2-prop-2-enylphenol can be achieved through several methods. One common approach involves the alkylation of 5-methyl-2-prop-2-enylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. Catalysts such as zeolites or metal oxides may be used to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Acetic acid;5-methyl-2-prop-2-enylphenol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of hydroquinones or other reduced forms. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions are common for phenolic compounds. Halogenation, nitration, and sulfonation can occur using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Aplicaciones Científicas De Investigación
Acetic acid;5-methyl-2-prop-2-enylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;5-methyl-2-prop-2-enylphenol involves its interaction with various molecular targets. The phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its acetic acid moiety can participate in esterification reactions, modifying biological molecules and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler phenolic compound with similar reactivity but lacking the methyl and prop-2-enyl substituents.
5-Methyl-2-prop-2-enylphenol: Similar structure but without the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the phenolic structure.
Uniqueness
Acetic acid;5-methyl-2-prop-2-enylphenol is unique due to its combined phenolic and acetic acid functionalities, which confer both antioxidant and acidic properties. This dual functionality makes it versatile for various applications in research and industry.
Propiedades
Número CAS |
59324-54-8 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
acetic acid;5-methyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C10H12O.C2H4O2/c1-3-4-9-6-5-8(2)7-10(9)11;1-2(3)4/h3,5-7,11H,1,4H2,2H3;1H3,(H,3,4) |
Clave InChI |
FZWRGSPYDPYLMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC=C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


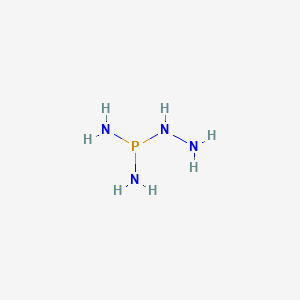
![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)
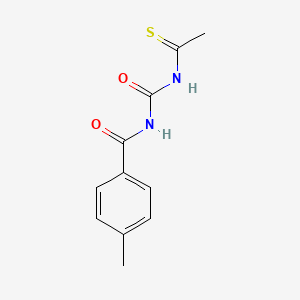


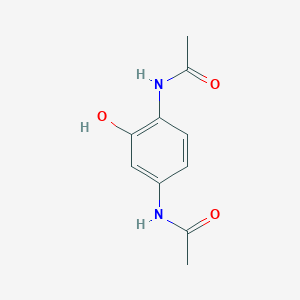
![1,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14608725.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)
![1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14608733.png)
![Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol](/img/structure/B14608740.png)
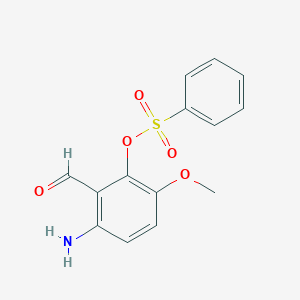
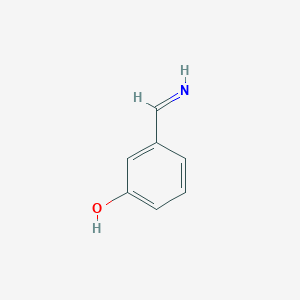
![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)
